7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related conditions. This particular compound is characterized by the presence of bromine, dichlorobenzoyl, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents.
Attachment of the dichlorobenzoyl group: This step involves acylation using 2,4-dichlorobenzoyl chloride.
Addition of the phenyl group: The phenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound interacts with specific sites on the GABA receptor, modulating its activity and resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of bromine and dichlorobenzoyl groups differentiates it from other benzodiazepines, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
IUPAC Name |
7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)27(12-20(28)26-19)22(29)16-8-7-15(24)11-18(16)25/h1-11,21H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNCOPBTKNPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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